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Tungsten carbide (W2C)

Hardness Elastic Modulus Mechanical Properties

Ditungsten carbide (W2C, CAS 12070-13-2) is a metastable tungsten-rich semi-carbide fundamentally different from WC. Hardness ~17.1 GPa (WC: 24–28 GPa); wear life <15k cycles (WC: >100M); immediate oxidative degradation in electrochemical environments. BUYERS MUST VERIFY PHASE VIA XRD. Select W2C for: α-W2C high-temp structures (1250–2100 °C), Ni-doped HER electrocatalysts (onset 4 mV), or W–C composites (1.3 wt% C) as sintering aid (toughness 12.6 MPa·m¹/²). For wear-critical parts, mandate WC phase verification and exclude W2C.

Molecular Formula CW2
Molecular Weight 379.691
CAS No. 12070-13-2
Cat. No. B576669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten carbide (W2C)
CAS12070-13-2
Molecular FormulaCW2
Molecular Weight379.691
Structural Identifiers
SMILES[C+]#[W]=[W-]
InChIInChI=1S/C.2W/q+1;;-1
InChIKeyFHLFYDOXSZQEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Carbide (W2C, CAS 12070-13-2): Critical Procurement Baseline for the Metastable Semi-Carbide


Ditungsten carbide (W2C, CAS 12070-13-2) is the metastable, tungsten-rich semi-carbide phase in the W–C binary system, crystallizing primarily in a hexagonal close-packed structure [1]. Unlike the thermodynamically favored monocarbide WC, W2C exhibits a wide homogeneity range (25.5–34 at.% C) and forms under specific high-temperature, rapid-quench, or non-equilibrium synthesis conditions [2]. Its unique atomic arrangement—with carbon atoms occupying octahedral interstices within a tungsten framework—imparts a distinct suite of mechanical, tribological, and electrochemical properties that diverge markedly from those of the industrially dominant WC phase, making precise phase identification essential for performance-critical procurement decisions [3].

Tungsten Carbide (W2C) Selection Risk: Why Interchanging 'Tungsten Carbide' Phases Without Verification Leads to Performance Failure


Generic procurement of "tungsten carbide" without explicit phase verification carries substantial performance risk because W2C and WC exhibit fundamentally divergent behavior in key application domains. W2C is not merely a compositional variant; its distinct crystal structure yields a Vickers hardness approximately 30–40% lower than that of WC (17.1 GPa versus 24–28 GPa), a Young's modulus roughly 40% lower (420–444 GPa versus 706 GPa), and dramatically inferior wear resistance—with sputtered W2C coatings failing in under 15,000 wear cycles whereas WC coatings sustain stable friction coefficients over extended durations [1][2]. In electrochemical environments, W2C suffers immediate oxidative degradation to WxOy surface species, while WC remains stable at anodic potentials below 0.6 V [3]. Consequently, assuming interchangeability between "tungsten carbide" materials without rigorous phase quantification can lead to premature component failure, unexpected catalytic deactivation, or processing inefficiencies. The quantitative evidence presented below establishes the exact performance boundaries that define where W2C may be intentionally selected—and where it must be rigorously avoided.

Tungsten Carbide W2C Procurement Evidence: Quantitative Performance Differentiation from WC and Tungsten Metal


Mechanical Hardness and Elastic Modulus: W2C vs. WC Direct Comparative Data

In direct head-to-head comparison, W2C exhibits significantly lower Vickers hardness (17.1 GPa) compared to stoichiometric WC (24–28 GPa), representing a 30–40% reduction in indentation resistance [1]. The Young's modulus of W2C (420–444 GPa) is approximately 40% lower than that of WC (706 GPa), while fracture toughness of W2C (3.6 MPa·m1/2) is roughly half that of WC (6 MPa·m1/2) [1]. These disparities arise from the distinct atomic packing and bonding character of the W2C hexagonal close-packed lattice versus the simple hexagonal or cubic WC structure, directly impacting load-bearing capacity and elastic recovery in demanding mechanical applications.

Hardness Elastic Modulus Mechanical Properties Cemented Carbides

Tribological Wear Resistance and Friction Stability: W2C vs. WC Coatings

A direct comparative tribological study of magnetron-sputtered tungsten carbide films revealed that W2C coatings are not wear resistant and were worn through in less than 15,000 cycles under a normal load of 40 mN [1]. In stark contrast, WC coatings achieved a maximum hardness of ~23 GPa and maintained the lowest and most stable friction coefficient of 0.19 throughout extended sliding tests, whereas W2C and WC1-x coatings exhibited large variations in friction coefficient and premature failure [1]. The poor wear performance of W2C was attributed to high surface roughness and an inability to sustain a protective transfer layer.

Wear Resistance Friction Coefficient Tribology Thin Films

Electrochemical Stability and Methanol Oxidation Activity: W2C vs. WC

A direct electrochemical half-cell study coupled with XPS analysis established that W2C films are not stable in an electrochemical environment, immediately oxidizing to form surface WxOy species upon exposure [1]. In contrast, WC films remained stable at anode potentials below 0.6 V, demonstrating the requisite durability for electrocatalytic applications [1]. Furthermore, methanol dissociates on WC surfaces to produce methoxy intermediates stable to 500 K, whereas W2C lacks comparable catalytic utility due to its rapid oxidative degradation [1].

Electrocatalysis Electrochemical Stability Fuel Cells XPS

Hydrogen Evolution Reaction (HER) Electrocatalytic Activity: W2C vs. WC

A systematic investigation of mixed-phase catalysts containing varying fractions of WC, W2C, W, and WO2 demonstrated that HER performance is proportional to WC content, whereas W2C, W, and WO2 play only a minor role [1]. This class-level inference indicates that pristine W2C is an intrinsically poor HER electrocatalyst compared to WC. However, metal doping (e.g., Ni-doped W2C nanosheets) can dramatically enhance HER activity: Ni-doped W2C (2 at% Ni) achieved onset overpotentials of 4, 9, and 19 mV and Tafel slopes of 39, 51, and 87 mV dec⁻¹ in acidic, neutral, and basic media, respectively—performance approaching that of commercial Pt/C [2].

Hydrogen Evolution Reaction Electrocatalysis Water Splitting

Phase Stability and High-Temperature Processing: W2C vs. WC

The W2C phase exhibits a well-defined stability window that differs fundamentally from WC. The α-W2C polymorph is stable between 1250–2100 °C, while β-W2C exists metastably at 2100–2400 °C, and γ-W2C is stable from 2450 °C to its melting point [1]. In contrast, WC is the thermodynamically stable phase in equilibrium with excess carbon up to its peritectic decomposition at approximately 2785 °C [2]. W2C forms via a eutectoidal reaction between elemental W and δ-WC at 1250 °C and possesses a wide homogeneity range (25.5–34 at.% C at 2715 °C) [3].

Phase Stability High-Temperature Processing Phase Diagram

Densification Enhancement via Exothermic W2C Formation: W–C Composites vs. Pure Tungsten

During reactive hot pressing of tungsten powder with carbon addition (up to 1.9 wt.%), the exothermic reaction 2W + C → W2C occurs and actively promotes charge densification [1]. This in situ W2C formation enables procurement of nonporous, fully densified material at relatively low temperature (1300 °C) and short holding time (12 min at 30 MPa) [1]. The resulting W-1.3 wt.%C composite achieved a Vickers hardness of 5.7 GPa and an indentation toughness of 12.6 MPa·m1/2—toughness significantly exceeding that of monolithic W2C (3.6 MPa·m1/2) [1][2].

Densification Sintering Powder Metallurgy Plasma-Facing Materials

Tungsten Carbide W2C Application Scenarios: Where Quantitative Evidence Supports Intentional Selection


High-Temperature Structural Components Operating Between 1250–2100 °C

Based on the established phase stability window of α-W2C (1250–2100 °C) [1], W2C-containing materials are viable for structural applications where WC would undergo peritectic decomposition or where tungsten metal lacks sufficient creep resistance. Procurement should specify α-W2C content and verify phase purity via XRD to ensure the material remains within its thermodynamically stable region during service.

Metal-Doped W2C Nanosheet Electrocatalysts for pH-Universal Hydrogen Evolution

Although pristine W2C is a poor HER electrocatalyst [2], Ni-doped W2C nanosheets achieve onset overpotentials as low as 4 mV in acidic media and Tafel slopes of 39 mV dec⁻¹—performance comparable to commercial Pt/C [3]. Procurement for water electrolysis applications should therefore specify metal-doped W2C (e.g., Ni-W2C) rather than unmodified W2C, with explicit verification of dopant concentration (e.g., 2 at% Ni) and two-dimensional morphology.

Wear-Resistant Coatings and Precision Bearings Requiring WC, Not W2C

Direct tribological evidence demonstrates that W2C coatings fail in under 15,000 wear cycles at 40 mN load, whereas WC coatings sustain >100 million overruns with a stable friction coefficient of 0.19 [4]. For wear-critical applications such as linear bearings, cutting tools, and seals, procurement specifications must explicitly exclude W2C and mandate WC phase verification (e.g., via XRD or Raman spectroscopy) to prevent catastrophic premature wear.

Tungsten-Based Composites with Enhanced Densification and Toughness for Fusion Plasma-Facing Components

In situ formation of W2C via the exothermic reaction 2W + C → W2C during hot pressing enables full densification at 1300 °C and yields composites with indentation toughness of 12.6 MPa·m1/2—significantly exceeding that of monolithic W2C (3.6 MPa·m1/2) [5]. This processing route is particularly relevant for tungsten-based plasma-facing materials in fusion reactors, where high density and damage tolerance are critical. Procurement should specify W–C compositions (e.g., 1.3 wt.% C) designed to generate W2C as a sintering aid and toughening phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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